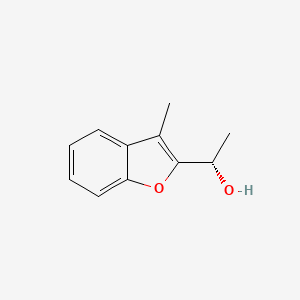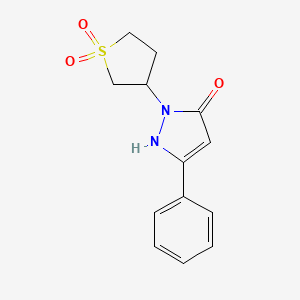![molecular formula C17H12N2O3 B1421974 2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 1228553-14-7](/img/structure/B1421974.png)
2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
The compound contains a benzoxazole group and an isoindole group. Benzoxazole is a heterocyclic compound, it is a bicyclic molecule with a fusion of benzene and oxazole (a five-membered ring containing two heteroatoms, one oxygen and one nitrogen). Isoindole is a polycyclic compound made of two fused rings, a benzene ring and a five-membered ring containing a nitrogen atom .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. Benzoxazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry and can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar functional groups can affect the compound’s solubility in different solvents. The melting point and boiling point can be influenced by the size and shape of the molecule, as well as intermolecular forces .Aplicaciones Científicas De Investigación
Antibacterial Activity
- The compound has been used in the synthesis of derivatives with antibacterial properties. For instance, Ahmed et al. (2006) synthesized compounds using 2-bromoalkoxy-1H-isoindole-1, 3-(2H)-diones, which were screened for antibacterial properties against various bacterial strains (Ahmed et al., 2006).
Structural Characterization
- Dioukhane et al. (2021) used 1D and 2D NMR spectroscopy to prove the identity of a derivative of isoindoline-1,3-dione (Dioukhane et al., 2021).
Synthesis of Derivatives
- Research by Sena et al. (2007) described the efficient synthesis of various derivatives of isoindole-1,3-dione, including the use of microwave-assisted reactions (Sena et al., 2007).
Photophysical Properties
- Akshaya et al. (2016) synthesized a novel phthalimide derivative containing an isoindole moiety and studied its solvatochromic behavior and dipole moments (Akshaya et al., 2016).
Herbicide Development
- Jiang et al. (2011) designed novel derivatives of isoindole-1,3-dione as potent protoporphyrinogen oxidase inhibitors, which are important in herbicide development (Jiang et al., 2011).
Molecular Structure Studies
- Wang et al. (2008) investigated the molecular structure and packing of N-[(3,5-Dimethylpyrazol-1-yl)methyl]phthalimide, a compound related to isoindole-1,3-dione (Wang et al., 2008).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c1-10-6-7-14-13(8-10)18-15(22-14)9-19-16(20)11-4-2-3-5-12(11)17(19)21/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSJMGHNHOPSRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)CN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



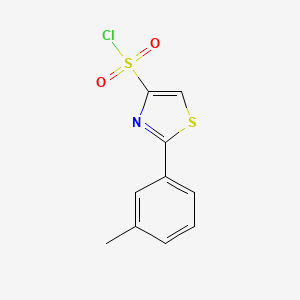
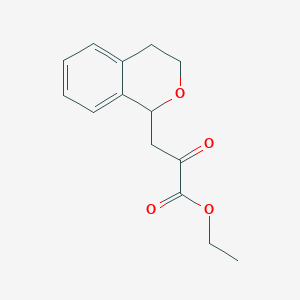
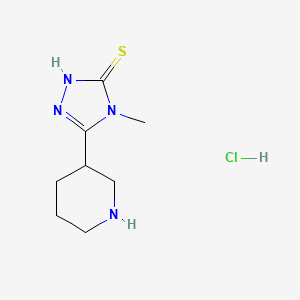
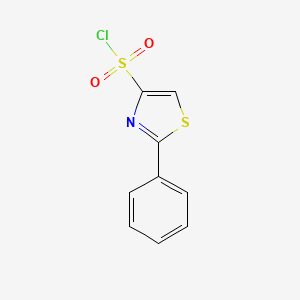
![[(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride](/img/structure/B1421896.png)
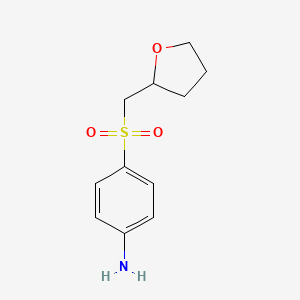
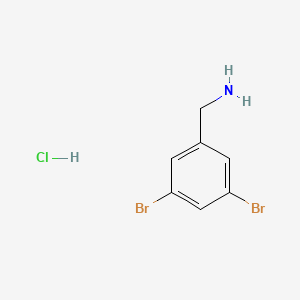
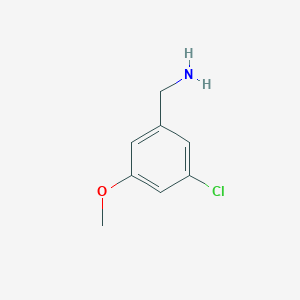
![1-[2-(2,4-difluorophenyl)-2-hydroxyethyl]-3-[(1H-pyrazol-3-yl)methyl]urea](/img/structure/B1421907.png)
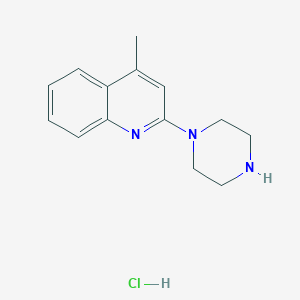
![2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1421910.png)
![3-[(1R)-1-hydroxyethyl]benzonitrile](/img/structure/B1421911.png)
